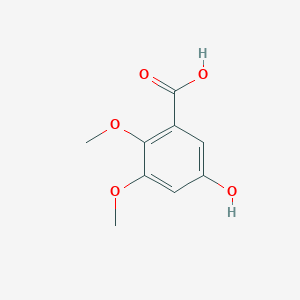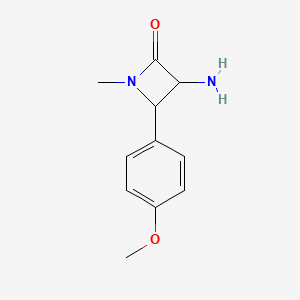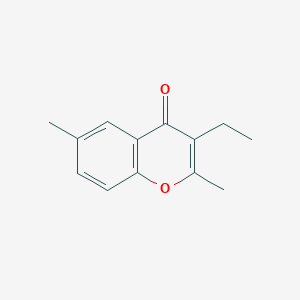
3-Ethyl-2,6-dimethyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Etil-2,6-dimetil-4H-cromen-4-ona es un compuesto heterocíclico que pertenece a la familia de las cromenonas. Las cromenonas, también conocidas como cumarinas, son una clase de compuestos ampliamente reconocidos por sus diversas actividades biológicas y aplicaciones en varios campos como la medicina, la agricultura y la industria. La estructura de 3-Etil-2,6-dimetil-4H-cromen-4-ona consiste en un anillo de benceno fusionado a un anillo de pirona, con sustituyentes etilo y metilo en posiciones específicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Etil-2,6-dimetil-4H-cromen-4-ona se puede lograr a través de varios métodos. Un enfoque común implica la reacción de condensación de Pechmann, donde los fenoles reaccionan con β-cetoésteres en presencia de catalizadores ácidos. Por ejemplo, la reacción de 2,6-dimetilfenol con acetoacetato de etilo en presencia de ácido sulfúrico puede producir 3-Etil-2,6-dimetil-4H-cromen-4-ona .
Métodos de producción industrial
La producción industrial de 3-Etil-2,6-dimetil-4H-cromen-4-ona típicamente involucra reacciones de condensación de Pechmann a gran escala. El proceso se optimiza para un alto rendimiento y pureza, empleando a menudo reactores de flujo continuo y técnicas de purificación avanzadas para garantizar la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
3-Etil-2,6-dimetil-4H-cromen-4-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir la cromenona en derivados de cromanol.
Sustitución: Las reacciones de sustitución electrófila pueden introducir diferentes sustituyentes en el anillo de benceno.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores utilizados con frecuencia.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados de cromanol .
Aplicaciones Científicas De Investigación
3-Etil-2,6-dimetil-4H-cromen-4-ona tiene numerosas aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: El compuesto se utiliza en ensayos bioquímicos para investigar actividades enzimáticas y vías metabólicas.
Medicina: Presenta posibles propiedades terapéuticas, incluidas actividades antiinflamatorias, antioxidantes y anticancerígenas.
Industria: El compuesto se utiliza en la producción de colorantes, fragancias y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 3-Etil-2,6-dimetil-4H-cromen-4-ona implica su interacción con varios objetivos moleculares y vías. Por ejemplo, su actividad antioxidante se atribuye a su capacidad para eliminar radicales libres e inhibir el estrés oxidativo. En términos de actividad anticancerígena, el compuesto puede inducir la apoptosis en células cancerosas al modular las vías de señalización y la expresión génica .
Comparación Con Compuestos Similares
Compuestos similares
- 3,6-Dimetil-4H-cromen-4-ona
- 2,6-Dimetil-2-cromen-4-ona
- 3-Fenil-4H-cromen-4-ona
- 7-Cloro-4H-cromen-4-ona
Singularidad
En comparación con compuestos similares, 3-Etil-2,6-dimetil-4H-cromen-4-ona se destaca por su patrón de sustitución único, que imparte propiedades químicas y biológicas distintas. La presencia de grupos etilo y metilo en posiciones específicas mejora su estabilidad y reactividad, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C13H14O2 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
3-ethyl-2,6-dimethylchromen-4-one |
InChI |
InChI=1S/C13H14O2/c1-4-10-9(3)15-12-6-5-8(2)7-11(12)13(10)14/h5-7H,4H2,1-3H3 |
Clave InChI |
VVVRFMUHILQZQQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(OC2=C(C1=O)C=C(C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, N-[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B11898682.png)
![2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11898691.png)


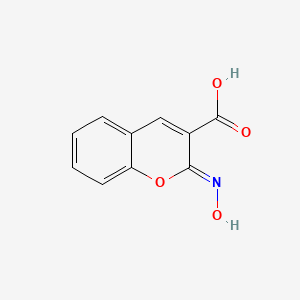
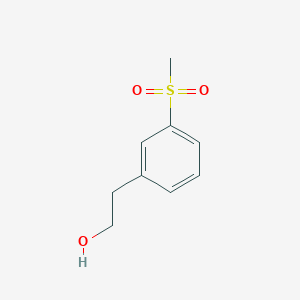
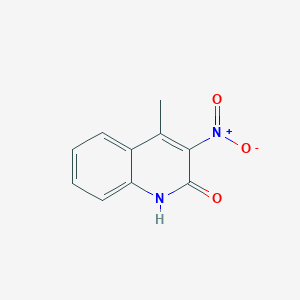

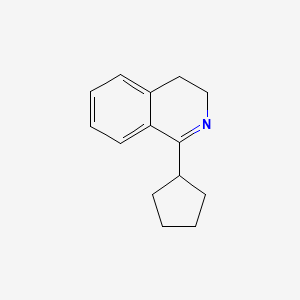
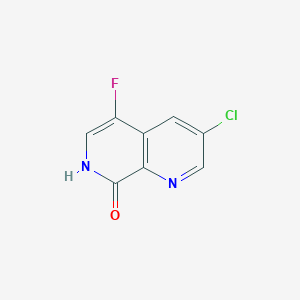
![4-Methoxyfuro[3,2-C]quinoline](/img/structure/B11898750.png)
